1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester)
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Overview
Description
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the methanol group and the alpha-(2-chloro-6-fluorophenyl)-1-methyl- substituent. The final step involves the esterification with methylcarbamate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-methanol derivatives: Compounds with similar structures but different substituents.
Alpha-(2-chloro-6-fluorophenyl) derivatives: Compounds with the same phenyl group but different core structures.
Methylcarbamate esters: Compounds with the same ester group but different core structures.
Uniqueness
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
104030-16-2 |
---|---|
Molecular Formula |
C13H13ClFN3O2 |
Molecular Weight |
297.71 g/mol |
IUPAC Name |
[(2-chloro-6-fluorophenyl)-(1-methylimidazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C13H13ClFN3O2/c1-16-13(19)20-11(12-17-6-7-18(12)2)10-8(14)4-3-5-9(10)15/h3-7,11H,1-2H3,(H,16,19) |
InChI Key |
ZMZLAMBFSBUWHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC=CN2C |
Origin of Product |
United States |
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